1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one
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Overview
Description
1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one typically involves the reaction of 2-chloro-4-(4-chlorophenyl)quinoline with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. In anticancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another quinoline derivative with similar biological activities.
4-Acetyl-2-chloropyridine: A structurally related compound used in similar applications.
2-Chloro-1-(3-chlorophenyl)ethanone: Shares similar chemical properties and reactivity.
Uniqueness
1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
1-[2-chloro-4-(4-chlorophenyl)quinolin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10(21)15-16(11-6-8-12(18)9-7-11)13-4-2-3-5-14(13)20-17(15)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWBJIKGOQPRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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